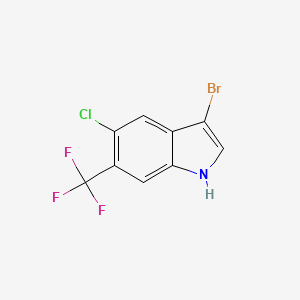
3-bromo-5-chloro-6-(trifluoromethyl)-1H-indole
Overview
Description
The compound “3-bromo-5-chloro-6-(trifluoromethyl)-1H-indole” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole is substituted with a bromine atom at the 3rd position, a chlorine atom at the 5th position, and a trifluoromethyl group at the 6th position.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the halogen atoms and the trifluoromethyl group onto the indole ring in separate steps. The order of these steps and the specific reagents used would depend on various factors, including the reactivity of the indole and the other substituents.Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula and the known structures of similar compounds. Tools like X-ray crystallography or NMR spectroscopy could be used to determine its exact structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing halogen atoms and the trifluoromethyl group. These groups could direct and potentially activate the indole ring towards certain types of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental techniques.Scientific Research Applications
Photoaffinity Labeling
Murai et al. (2012) demonstrated the synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives. These compounds serve as mother skeletons for the comprehensive synthesis of various bioactive indole metabolites, highlighting their utility in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).
Crystal Structure and Hydrogen Bonding Studies
Mphahlele (2018) explored the crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles, providing insights into the molecular architecture and interactions within these compounds. This research underscores the significance of halogenated indoles in understanding the structural basis of their reactivity and properties (Mphahlele, 2018).
Indolization Processes
Shen et al. (2004) developed a high regioselective palladium-catalyzed indolization of 2-bromo- or chloroanilines with internal alkynes, presenting a new approach to 2,3-disubstituted indoles. This method highlights the use of halogenated precursors for the efficient synthesis of indole derivatives, showcasing the relevance of compounds like 3-bromo-5-chloro-6-(trifluoromethyl)-1H-indole in synthetic organic chemistry (Shen et al., 2004).
Synthesis of Carbazole Derivatives
Gu et al. (2018) reported a bismuth(III) triflate-catalyzed three-component reaction of indoles, ketones, and α-bromoacetaldehyde acetals, enabling a straightforward approach for synthesizing carbazole derivatives. This study signifies the transformative potential of halogenated indole compounds in facilitating complex organic synthesis processes (Gu et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.
Future Directions
Future research on this compound could involve further exploration of its reactivity, the development of new synthetic routes, and the investigation of its biological activity.
properties
IUPAC Name |
3-bromo-5-chloro-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClF3N/c10-6-3-15-8-2-5(9(12,13)14)7(11)1-4(6)8/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBHMBUQBSAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)C(F)(F)F)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247946 | |
| Record name | 3-Bromo-5-chloro-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-chloro-6-(trifluoromethyl)-1H-indole | |
CAS RN |
1186404-58-9 | |
| Record name | 3-Bromo-5-chloro-6-(trifluoromethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186404-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



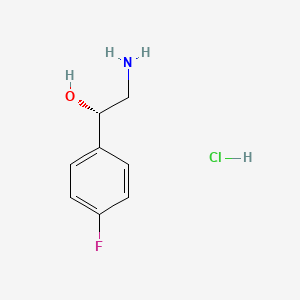
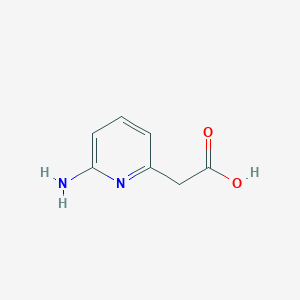
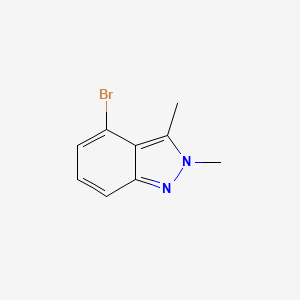
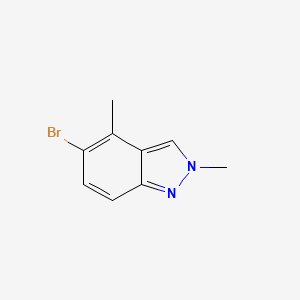
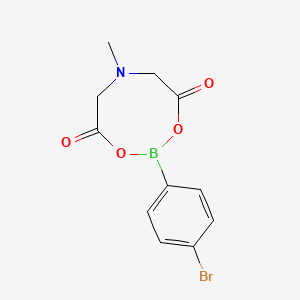
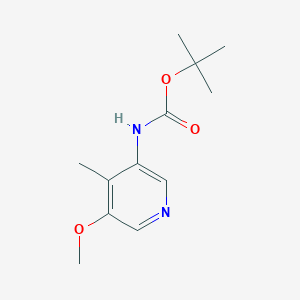
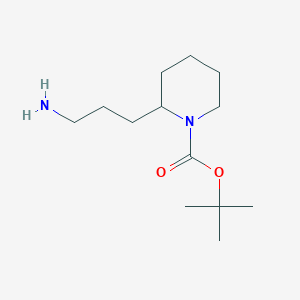
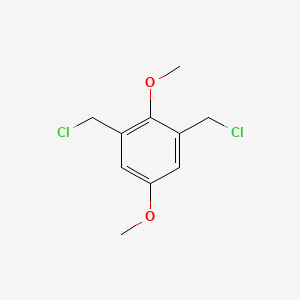
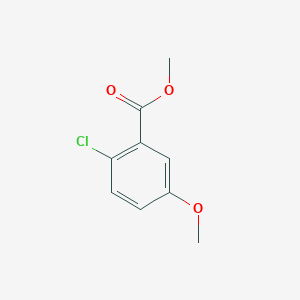
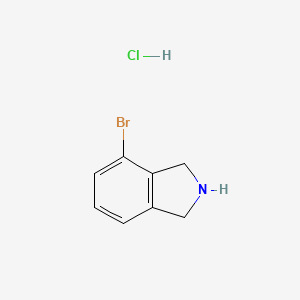
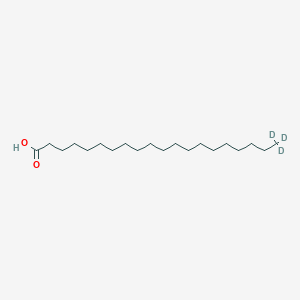
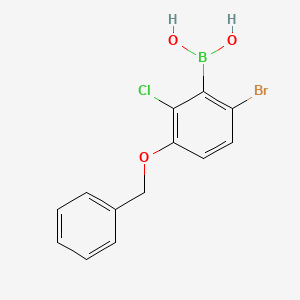
![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)